4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine
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Overview
Description
This compound belongs to a class of chemicals that combines several functional groups, including imidazole, pyrimidine, and piperazine, known for their potential in various biological activities. The synthesis and study of such compounds are driven by their relevance in pharmaceutical chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic building blocks like diacetyl, aromatic aldehydes, and ethanamine. A notable method includes a four-component cyclocondensation utilizing catalysts such as SO4^2-/Y2O3 in ethanol, which demonstrates the complexity and specificity required in synthesizing such intricate molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds reveal detailed insights into their geometry, confirming the presence of specific functional groups through methods like X-ray diffraction. Such studies are crucial for understanding the molecular conformations and interactions within the crystal lattice (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. The specific functional groups present in the compound dictate its reactivity, participating in reactions that can lead to the formation of new bonds or the introduction of new functional groups.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through analytical techniques like NMR, IR spectroscopy, and mass spectrometry. These properties are influenced by the molecular structure and significantly affect the compound's application and handling (Richter et al., 2023).
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activity : Research has led to the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showing significant antibacterial and antifungal activities, comparing favorably to standard drugs. This highlights the potential of these compounds in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and shown significant activity against protozoal infections, demonstrating potential for treating diseases like trypanosomiasis and malaria. The study emphasizes the importance of structure-activity relationships in developing effective antiprotozoal drugs (Ismail et al., 2004).
Antioxidant Properties : Pyrazolopyridine derivatives have been developed with notable antioxidant activities, offering a basis for further research into their use as protective agents against oxidative stress-related conditions (Gouda, 2012).
Anti-inflammatory and Analgesic Agents : Benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, indicating their potential as new therapeutic agents for managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity : Novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against lung cancer, showing anticancer activity at low concentrations compared to standard drugs, highlighting the promise of such compounds in cancer therapy (Hammam et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O/c1-15-16(2)29(14-24-15)21-13-20(25-17(3)26-21)27-8-10-28(11-9-27)22(30)12-18-4-6-19(23)7-5-18/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQVYVZRYFEINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone |
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